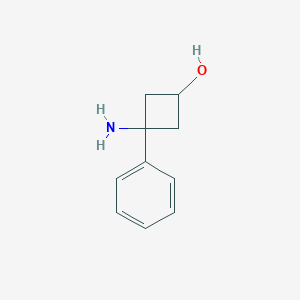![molecular formula C18H14FNO B12520138 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a fluorine atom and a biphenyl moiety with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted pyridines.
Industrial Production Methods: In an industrial setting, the production of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the biphenyl moiety, potentially leading to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Introduction of various substituents such as halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-methoxy-4-pyrimidinone: This compound shares the fluorine and methoxy substituents but has a pyrimidine ring instead of a biphenyl moiety.
Trifluoromethylpyridine: This compound contains a trifluoromethyl group and a pyridine ring, offering different chemical properties and applications.
Uniqueness: 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to its combination of a fluorinated pyridine ring and a biphenyl moiety with a methoxy group. This structure provides a balance of electronic and steric properties, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H14FNO |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
5-fluoro-2-[2-(4-methoxyphenyl)phenyl]pyridine |
InChI |
InChI=1S/C18H14FNO/c1-21-15-9-6-13(7-10-15)16-4-2-3-5-17(16)18-11-8-14(19)12-20-18/h2-12H,1H3 |
Clé InChI |
LPNUOLKVCIOMOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


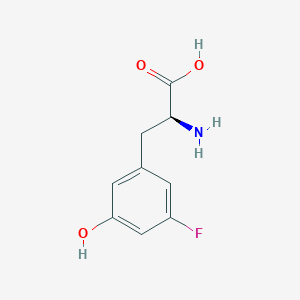
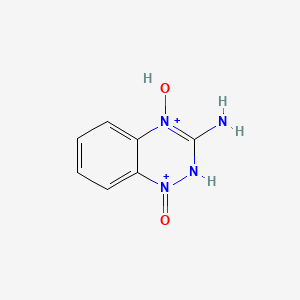
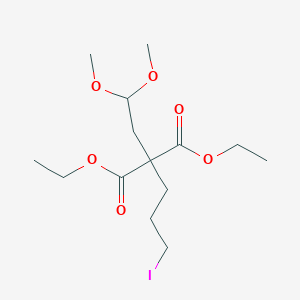
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)

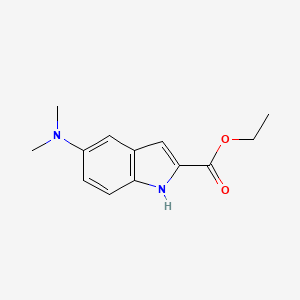
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
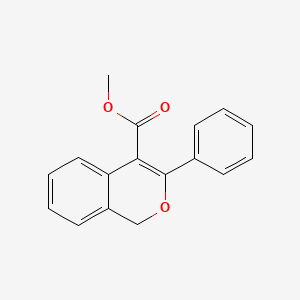
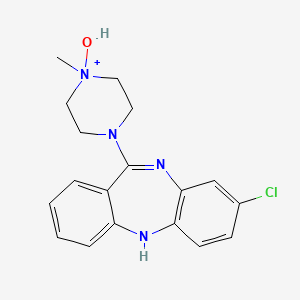

![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)
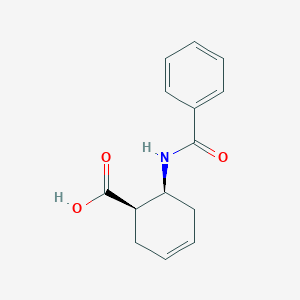
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
